![molecular formula C18H23NO B12582660 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine CAS No. 264136-61-0](/img/structure/B12582660.png)
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butyl group and a dimethylphenoxy group
Méthodes De Préparation
The synthesis of 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine typically involves the reaction of 2,6-dimethylphenol with tert-butyl bromide in the presence of a base to form the tert-butyl-dimethylphenol intermediate. This intermediate is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Analyse Des Réactions Chimiques
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as a non-nucleophilic base, distinguishing between Brønsted (protonic) and Lewis acids. This property enables it to facilitate high-yield conversions of aldehydes and ketones to vinyl triflates, among other reactions . The exact molecular targets and pathways are still under investigation, but its role in catalysis and organic synthesis is well-documented.
Comparaison Avec Des Composés Similaires
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound shares structural similarities but differs in its specific substituents and their positions on the pyridine ring.
4-tert-Butyl-2,6-diformylphenol: Another related compound with different functional groups that influence its reactivity and applications.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a terpyridine structure, used in different chemical contexts.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
Numéro CAS |
264136-61-0 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
4-[(4-tert-butyl-2,6-dimethylphenoxy)methyl]pyridine |
InChI |
InChI=1S/C18H23NO/c1-13-10-16(18(3,4)5)11-14(2)17(13)20-12-15-6-8-19-9-7-15/h6-11H,12H2,1-5H3 |
Clé InChI |
RATVJSVRPRZABO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC2=CC=NC=C2)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


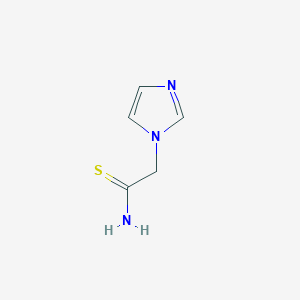

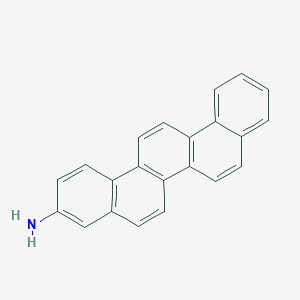
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)



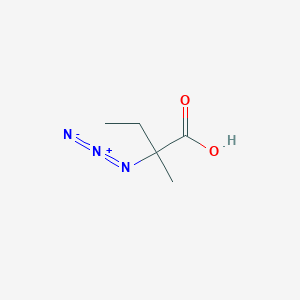
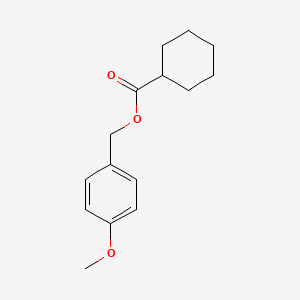


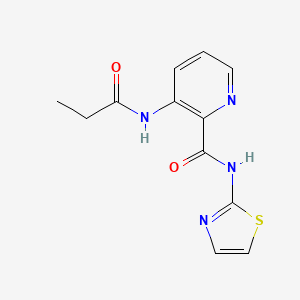
![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
